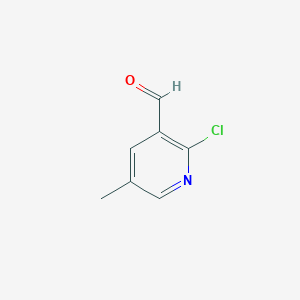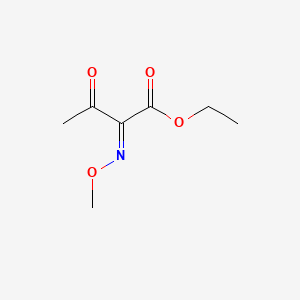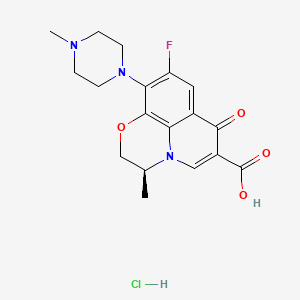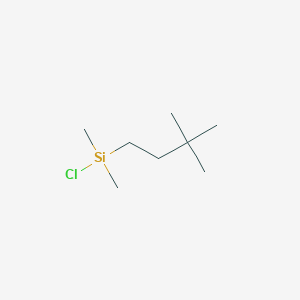
2-氯-5-甲基吡啶-3-甲醛
概述
描述
2-Chloro-5-methylpyridine-3-carbaldehyde: is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an aldehyde group at the third position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
Chemistry: 2-Chloro-5-methylpyridine-3-carbaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: In biological research, 2-Chloro-5-methylpyridine-3-carbaldehyde is used to study the structure-activity relationships of pyridine derivatives. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: This compound is utilized in the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs. Its derivatives have shown potential in the treatment of various diseases, making it a valuable compound in medicinal chemistry.
Industry: In the agrochemical industry, 2-Chloro-5-methylpyridine-3-carbaldehyde is used as an intermediate in the production of herbicides and insecticides. It is also employed in the synthesis of dyes and pigments used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde typically involves the chlorination of 5-methylpyridine-3-carbaldehyde. One common method is the reaction of 5-methylpyridine-3-carbaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of 2-Chloro-5-methylpyridine-3-carbaldehyde.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-5-methylpyridine-3-carbaldehyde may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.
化学反应分析
Types of Reactions:
Oxidation: 2-Chloro-5-methylpyridine-3-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 2-Chloro-5-methylpyridine-3-carboxylic acid.
Reduction: The aldehyde group in 2-Chloro-5-methylpyridine-3-carbaldehyde can be reduced to form the corresponding alcohol, 2-Chloro-5-methylpyridine-3-methanol.
Substitution: The chloro group in 2-Chloro-5-methylpyridine-3-carbaldehyde can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products:
Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.
Reduction: 2-Chloro-5-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-Chloro-5-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor modulators. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards specific molecular targets.
相似化合物的比较
2-Chloro-5-phenylpyridine-3-carboxaldehyde: Similar structure with a phenyl group instead of a methyl group.
2-Chloro-3-methylpyridine-5-boronic acid: Similar structure with a boronic acid group instead of an aldehyde group.
2-Chloro-5-(chloromethyl)pyridine: Similar structure with a chloromethyl group instead of an aldehyde group.
Uniqueness: 2-Chloro-5-methylpyridine-3-carbaldehyde is unique due to the presence of both a chloro and a methyl group on the pyridine ring, along with an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile intermediate in various synthetic and research applications.
属性
IUPAC Name |
2-chloro-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJJYRXECMSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431432 | |
| Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92444-99-0 | |
| Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-5-methylpyridine-3-carbaldehyde in organic synthesis?
A1: 2-Chloro-5-methylpyridine-3-carbaldehyde serves as a valuable building block in organic synthesis, particularly for creating a variety of imines (Schiff bases) []. These imines demonstrate potential applications in various fields, including their use as intermediates for synthesizing biologically active molecules and pesticides []. The article focuses on a straightforward and efficient method for preparing a series of novel imines utilizing 2-Chloro-5-methylpyridine-3-carbaldehyde.
Q2: Can you describe the synthetic route employed for preparing imines from 2-Chloro-5-methylpyridine-3-carbaldehyde in the research?
A2: The research outlines a simple and efficient method for synthesizing a series of new 2-Chloro-5-methylpyridine-3-carbaldehyde derived imines []. The synthesis involves reacting 2-Chloro-5-methylpyridine-3-carbaldehyde (1) with various amines (2a-o) []. This reaction, typically carried out under mild conditions, results in the formation of the desired imines (3a-o) with excellent yields []. The researchers characterized the synthesized imines using spectral analysis, and the detailed spectral data is provided within the experimental section of the paper [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)





